6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline
Description
Properties
IUPAC Name |
6-bromo-4-(4-cyclopropylsulfonylpiperazin-1-yl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2S/c16-11-1-4-14-13(9-11)15(18-10-17-14)19-5-7-20(8-6-19)23(21,22)12-2-3-12/h1,4,9-10,12H,2-3,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLZHUSPOGNNJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3C=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline typically involves multiple steps:
Cyclopropanesulfonylation: The cyclopropanesulfonyl group can be introduced via a sulfonylation reaction using cyclopropanesulfonyl chloride in the presence of a base like triethylamine.
Piperazine Substitution: The final step involves the substitution of the piperazine ring at the 4th position of the quinazoline ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives with different functional groups.
Scientific Research Applications
Cancer Treatment
Research indicates that 6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline exhibits potent anti-cancer properties. It has been shown to inhibit tumor growth in preclinical models by targeting the PI3K/mTOR pathway:
- In Vitro Studies : In cell line studies, the compound demonstrated significant cytotoxicity against various cancer types, including breast and prostate cancers. The inhibition of PI3K/mTOR signaling led to reduced cell proliferation and increased apoptosis .
- In Vivo Studies : Animal models treated with this compound showed a marked reduction in tumor size compared to control groups, indicating its potential effectiveness as an anti-cancer agent .
Neurological Disorders
Emerging studies suggest that compounds similar to this compound may have neuroprotective effects. This could be beneficial in treating neurodegenerative diseases where PI3K/mTOR pathways are involved in neuronal survival and function .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profile of this compound is crucial for its development as a therapeutic agent:
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO |
| Bioavailability | Moderate (dependent on formulation) |
| Half-life | Approximately 6 hours |
| Toxicity | Low in preclinical studies |
These properties suggest that while the compound has promising therapeutic potential, further studies are needed to optimize its formulation and delivery methods.
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Breast Cancer
A study evaluated the efficacy of this compound in MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating strong anti-proliferative effects .
Case Study 2: Prostate Cancer
In LNCaP prostate cancer models, treatment with this compound resulted in significant tumor shrinkage and apoptosis induction, correlating with downregulation of mTOR signaling pathways .
Mechanism of Action
The mechanism of action of 6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinazoline Derivatives
Substituent Position and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and analogs:
Key Observations:
- Bromine Position : Bromine at position 6 is common in antifungal agents (e.g., 6-bromo-4-((2-ethoxyethyl)thio)quinazoline) , suggesting this position may enhance activity against fungal targets.
- Piperazine Modifications : The target compound’s cyclopropanesulfonyl-piperazine group differs from Q15’s carbamoyl-piperazine, which is critical for tumor suppression . Sulfonyl groups may improve metabolic stability compared to thioethers or carbamates.
Biological Activity
6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its unique structure, which includes a bromine atom at the 6-position of the quinazoline ring and a piperazine moiety. This structural configuration is believed to play a crucial role in its biological activity.
Structural Formula
- Molecular Weight : 300.22 g/mol
- CAS Number : 205259-86-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to this compound. For instance, quinazoline derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation.
Case Study: Antiproliferative Effects
In vitro studies demonstrated that quinazoline derivatives exhibited significant antiproliferative activity against breast cancer (MCF-7) and colon cancer (SW480) cell lines. The IC50 values for these compounds ranged from 15.85 µM to 17.85 µM, indicating potent activity compared to standard treatments like Erlotinib and Cisplatin .
Antiviral Activity
Some quinazoline derivatives have also shown antiviral properties. A study indicated that certain 6-bromo-substituted quinazolines could inhibit viral replication in cell cultures infected with various viruses, including HIV and Herpes simplex virus .
Table 1: Antiviral Activity of Quinazoline Derivatives
| Compound | Virus Targeted | MIC (µg/ml) |
|---|---|---|
| 6-Bromo-2-methyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinone | Vaccinia virus | 1.92 |
| Other derivatives | Various | Not significant |
The mechanism through which this compound exerts its effects involves the inhibition of specific kinases that are crucial for tumor growth and viral replication. The presence of the bromine atom enhances the binding affinity to target proteins, facilitating stronger interactions within the active sites of these enzymes .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives is heavily influenced by their structural features. The presence of halogen atoms, such as bromine at the 6-position, has been associated with improved anticancer effects due to enhanced lipophilicity and electronic properties that favor enzyme interaction .
Table 2: Structure-Activity Relationship Insights
| Substitution Position | Type of Substitution | Effect on Activity |
|---|---|---|
| 6-position | Bromine | Increased potency against cancer cells |
| Piperazine moiety | Cyclopropanesulfonyl | Enhanced selectivity for kinase targets |
Q & A
Q. What are the optimal synthetic routes for 6-bromo-4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of 4-chloroquinazoline derivatives with cyclopropanesulfonyl-piperazine under basic conditions. For example, a modified Suzuki coupling can introduce bromine at the 6-position:
- Step 1 : React 4-chloroquinazoline with cyclopropanesulfonyl-piperazine in DMF using Hunig’s base (N,N-diisopropylethylamine) as a catalyst.
- Step 2 : Bromination at the 6-position via palladium-catalyzed cross-coupling (e.g., using Pd(PPh₃)₄) with a bromo-boronic acid derivative.
Yields exceeding 95% purity can be achieved using LCMS-guided purification .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : To confirm substituent positions (e.g., δ 8.99 ppm for quinazoline protons in DMSO-d₆) .
- HRMS : For molecular weight validation (e.g., m/z 362.0957 [M+H]⁺) .
- LCMS Purity Checks : Gradient elution with acetonitrile/water-TFA mixtures ensures >95% purity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for kinase inhibition?
- Methodological Answer :
- Substituent Variation : Modify the cyclopropanesulfonyl group or piperazine moiety to assess steric/electronic effects (e.g., replace sulfonyl with carbonyl groups) .
- Biochemical Assays : Use kinase inhibition profiling (e.g., Reaction Biology Corporation’s kinase panel) to quantify IC₅₀ values. Compare activity against CDC2-like kinases .
- Computational Modeling : Perform docking studies with kinase crystal structures (e.g., PDB entries) to predict binding interactions .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., staurosporine for kinase inhibition) .
- Meta-Analysis : Compare substituent effects from structurally analogous quinazolines (e.g., anti-inflammatory vs. anticancer activities) .
- Dose-Response Validation : Repeat conflicting studies with gradient concentrations (1 nM–10 µM) to identify threshold effects .
Q. What experimental designs are suitable for in vivo pharmacokinetic studies?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats for bioavailability studies, administering 10 mg/kg orally and intravenously.
- Sampling Protocol : Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Analytical Methods : Quantify compound levels via UPLC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL .
Data Contradiction Analysis
Q. Why does the compound show variable inhibition across kinase isoforms?
- Methodological Answer :
- Kinase Selectivity Screening : Test against CLK1, CLK2, and CLK4 isoforms to identify isoform-specific binding pockets.
- Mutagenesis Studies : Introduce point mutations (e.g., K158A in CLK1) to validate key residues for inhibition .
- Thermal Shift Assays : Measure ∆Tm values to compare binding stability across isoforms .
Experimental Design Considerations
Q. How to design a high-throughput screening (HTS) campaign for off-target effects?
- Methodological Answer :
- Library Selection : Use a diverse compound library (10,000+ molecules) with similar quinazoline scaffolds.
- Automated Assays : Implement fluorescence polarization for rapid KD determination.
- Data Normalization : Include Z’-factor controls to ensure assay robustness (Z’ > 0.5) .
Notes
- Advanced Methods : Emphasized kinase profiling, mutagenesis, and computational modeling for mechanistic depth.
- Data Reproducibility : Highlighted assay standardization and meta-analysis to address contradictions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
